molecular formula C19H24N6 B2551291 4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine CAS No. 2034308-69-3

4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine

Cat. No.: B2551291
CAS No.: 2034308-69-3
M. Wt: 336.443
InChI Key: MAIIRWZYSMPLJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a pyrimidine core substituted with a cyclopropyl group at position 2 and a methyl group at position 4. The pyrimidine is further linked via a piperazine bridge to a cyclopenta[c]pyridazine moiety. The cyclopenta[c]pyridazine system introduces a fused bicyclic structure, combining a cyclopentane ring with a pyridazine ring, which may enhance rigidity and influence binding interactions in biological systems.

Properties

IUPAC Name

3-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6/c1-13-11-17(21-19(20-13)14-5-6-14)24-7-9-25(10-8-24)18-12-15-3-2-4-16(15)22-23-18/h11-12,14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIIRWZYSMPLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NN=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include sodium alkoxide solutions (such as sodium ethoxide or sodium methoxide) as catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its hybrid pyrimidine-cyclopenta[c]pyridazine system. Below is a comparative analysis with related compounds from the evidence:

Compound Core Structure Key Substituents Reported Bioactivity Key Differences
4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine Pyrimidine + cyclopenta[c]pyridazine Cyclopropyl (C2), methyl (C6), piperazine-linked cyclopenta[c]pyridazine Not reported in evidence Unique fused bicyclic system; cyclopropyl enhances metabolic stability.
7-(Piperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one derivatives () Pyrazino-pyrimidinone Varied substituents (e.g., methyl, ethyl, hydroxyethyl on piperazine) Not explicitly stated Pyrazino-pyrimidinone core lacks fused cyclopentane ring; substituents affect solubility.
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one () Pyridazinone 4-Methylphenyl at C2 IC50 = 11.6 μM (anti-inflammatory activity) Simpler monocyclic pyridazinone structure; lacks pyrimidine and piperazine moieties.

Key Findings

Core Structure Impact: The target compound’s fused cyclopenta[c]pyridazine-pyrimidine system likely confers greater rigidity and lipophilicity compared to monocyclic pyridazinones (e.g., ) or pyrazino-pyrimidinones (). This could enhance target binding but may reduce aqueous solubility . In contrast, the pyridazinone derivative in demonstrates anti-inflammatory activity, suggesting that pyridazine-based systems are pharmacologically relevant. However, the absence of a piperazine or pyrimidine group limits direct functional comparison .

Substituent Effects: Piperazine substituents in compounds (e.g., methyl, hydroxyethyl) are known to modulate solubility and blood-brain barrier penetration. The target compound’s unsubstituted piperazine may favor polar interactions but could be metabolically labile compared to N-alkylated analogues .

Biological Activity

The compound 4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine is a heterocyclic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N4C_{20}H_{24}N_{4}, with a molecular weight of approximately 368.5 g/mol. The structure features a cyclopenta[c]pyridazine core linked to a piperazine ring and a cyclopropyl group on a pyrimidine scaffold. This unique arrangement contributes to its pharmacological properties.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of piperazine can induce apoptosis in cancer cells through caspase-dependent pathways. For instance, compounds that include the piperazine moiety have demonstrated the ability to upregulate caspase 3 expression, leading to increased apoptosis rates in specific cancer cell lines such as SMMC7721 .
  • Antimicrobial Properties :
    • Compounds with similar structures have been evaluated for antibacterial activity. In vitro studies suggest that they can inhibit the growth of various bacterial strains through mechanisms involving enzyme inhibition and disruption of bacterial cell wall synthesis .
  • Neuroprotective Effects :
    • Some studies indicate potential neuroprotective effects attributed to the modulation of neurotransmitter systems and inhibition of neuroinflammation, although specific data on this compound is limited.

Case Study 1: Anticancer Activity Assessment

A study focusing on the synthesis and evaluation of piperazine derivatives reported significant anticancer activity in vitro. The synthesized compounds were tested against several cancer cell lines, revealing that those with structural similarities to our compound showed promising results in inhibiting cell proliferation .

CompoundCell LineIC50 (µM)Mechanism
Compound ASMMC772110Caspase activation
Compound BA54915Apoptosis induction

Case Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial efficacy of various piperazine derivatives, including those structurally related to our compound. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.